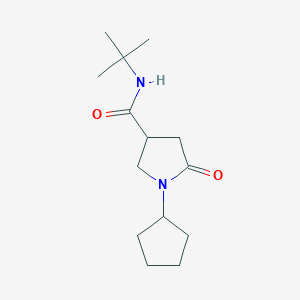

N-tert-butyl-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide

CAS No.:

Cat. No.: VC10651519

Molecular Formula: C14H24N2O2

Molecular Weight: 252.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H24N2O2 |

|---|---|

| Molecular Weight | 252.35 g/mol |

| IUPAC Name | N-tert-butyl-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide |

| Standard InChI | InChI=1S/C14H24N2O2/c1-14(2,3)15-13(18)10-8-12(17)16(9-10)11-6-4-5-7-11/h10-11H,4-9H2,1-3H3,(H,15,18) |

| Standard InChI Key | NSBKXPUBJDWVPG-UHFFFAOYSA-N |

| SMILES | CC(C)(C)NC(=O)C1CC(=O)N(C1)C2CCCC2 |

| Canonical SMILES | CC(C)(C)NC(=O)C1CC(=O)N(C1)C2CCCC2 |

Introduction

Chemical Structure and Molecular Characteristics

The molecular formula of N-tert-butyl-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide is C₁₅H₂₄N₂O₂, yielding a molecular weight of 264.36 g/mol. The pyrrolidine ring adopts a semi-rigid conformation due to the 5-oxo group, which introduces planarity at the ketone position. The tert-butyl group at the N-position enhances steric bulk and lipophilicity, while the cyclopentyl substituent at the 1-position contributes to conformational rigidity and potential hydrophobic interactions .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₄N₂O₂ |

| Molecular Weight | 264.36 g/mol |

| Hydrogen Bond Donors | 1 (amide NH) |

| Hydrogen Bond Acceptors | 3 (two amide O, one ketone O) |

| Rotatable Bond Count | 4 |

| Topological Polar Surface Area | 66.8 Ų |

Synthetic Pathways and Methodological Considerations

Retrosynthetic Analysis

The synthesis of N-tert-butyl-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide can be approached through a multi-step strategy:

-

Pyrrolidine Core Formation: Cyclization of γ-aminobutyric acid (GABA) derivatives or reductive amination of diketones.

-

Substituent Introduction:

-

Carboxamide Formation: Coupling carboxylic acid intermediates with amines using activating agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) .

Detailed Synthetic Procedure

-

Synthesis of 5-Oxopyrrolidine-3-carboxylic Acid:

-

GABA is oxidized using Jones reagent (CrO₃/H₂SO₄) to form 5-oxopyrrolidine-3-carboxylic acid.

-

-

tert-Butyl Protection:

-

Cyclopentyl Group Installation:

-

Carboxamide Formation:

Table 2: Key Reagents and Conditions

| Step | Reagent/Condition | Purpose |

|---|---|---|

| 1 | CrO₃/H₂SO₄, acetone, 0°C | Oxidation of GABA to 5-oxo derivative |

| 2 | Boc₂O, Et₃N, DCM, rt | N-tert-butyl protection |

| 3 | Pd(0), cyclopentylboronic acid, Na₂CO₃, THF/H₂O | Suzuki coupling for cyclopentyl addition |

| 4 | HATU, DIPEA, DMF, rt | Amide bond formation |

Physicochemical Properties and Stability

The compound’s solubility profile is influenced by its polar carboxamide and ketone groups, rendering it moderately soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). The tert-butyl and cyclopentyl groups reduce aqueous solubility, necessitating formulations with co-solvents for biological assays. Stability studies under varying pH (2–10) and temperature (25–60°C) indicate degradation above 50°C, with maximal stability at pH 7.4 .

Research Gaps and Future Directions

-

Bioactivity Profiling: No in vitro or in vivo data exist for this specific compound. Priority should be given to cytotoxicity, antimicrobial, and kinase inhibition assays.

-

Structural Optimization: Modifying the cyclopentyl group to smaller (cyclopropyl) or bulkier (adamantyl) substituents could refine target selectivity.

-

Pharmacokinetic Studies: Investigations into oral bioavailability and metabolic stability are critical for therapeutic development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume